(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride
Description
The compound (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride is a bicyclic pyrrolidine derivative with a methylsulfanyl (SCH₃) substituent at the 2-position and a hydrochloride salt. Its molecular formula is C₈H₁₆ClNS, with a molar mass of 193.73 g/mol . The stereochemistry (2S,3aS,6aS) defines a rigid bicyclic framework, common in bioactive molecules targeting neurological or cardiovascular systems.
Properties
IUPAC Name |
(2S,3aS,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS.ClH/c1-11-6-8-5-7-3-2-4-9(7)10-8;/h7-10H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTVHBADKCOJPL-YWUTZLAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC2CCCC2N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, reduction, and substitution. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as in laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SCH₃) group is susceptible to oxidation, forming sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives. This reactivity aligns with sulfur-containing heterocycles, where controlled oxidation conditions dictate product outcomes .
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Sulfide → Sulfoxide | H₂O₂ (30%), RT, 2–4 h | (2S,3aS,6aS)-2-[(methylsulfinyl)methyl]-derivative |
| Sulfide → Sulfone | mCPBA (2 eq), CH₂Cl₂, 0°C → RT | (2S,3aS,6aS)-2-[(methylsulfonyl)methyl]-derivative |
Key Observations :
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Sulfoxide formation occurs under mild oxidizing conditions, while sulfones require stronger oxidants like meta-chloroperbenzoic acid (mCPBA) .
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Stereochemical integrity of the bicyclic core remains intact during these reactions due to its rigid conformation .
Nucleophilic Substitution
The methylsulfanyl group can act as a leaving group under basic conditions, enabling substitution reactions at the methylene carbon.
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | NaH, R-X (alkyl halide), DMF | (2S,3aS,6aS)-2-[(alkyl)methyl]-derivative |
| Aminolysis | NH₃ (g), MeOH, 60°C | (2S,3aS,6aS)-2-[(aminomethyl)]-derivative |
Mechanistic Notes :
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Deprotonation of the α-carbon adjacent to sulfur generates a thiolate intermediate, facilitating nucleophilic displacement .
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Steric hindrance from the bicyclic system limits reactivity toward bulky nucleophiles .
Ring-Opening Reactions
Under acidic or reductive conditions, the cyclopenta[b]pyrrole scaffold undergoes selective bond cleavage.
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Acid Hydrolysis | HCl (conc.), reflux, 12 h | Linear amine-carboxylic acid derivative |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Partially saturated pyrrolidine analog |
Structural Impact :
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Acid hydrolysis preferentially cleaves the cyclopentane ring, yielding a linear chain while preserving the pyrrolidine nitrogen .
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Hydrogenation reduces double bonds in the bicyclic system but leaves the methylsulfanyl group unaffected .
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation at the pyrrolidine nitrogen, influencing solubility and reactivity.
| Condition | pH Range | Species Formed |
|---|---|---|
| Acidic (pH < 3) | Protonated | Water-soluble cationic species |
| Neutral/Basic (pH > 7) | Deprotonated | Lipid-soluble free base |
Applications :
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Protonation enhances aqueous solubility for pharmaceutical formulations .
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Deprotonation facilitates membrane permeability in biological systems .
Comparative Reactivity with Analogues
Insights :
Scientific Research Applications
Antiviral Applications
- The compound targets specific viral proteins involved in the replication cycle.
- It demonstrates a favorable pharmacokinetic profile, enhancing its potential for clinical application.
Receptor Modulation
- Compounds similar to (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride have shown partial agonist activity at M2 receptors.
- Functional studies reveal that these compounds can modulate neurotransmitter release, potentially improving cognitive function in neurodegenerative diseases.
Data Table: Summary of Applications
Case Studies
- Antiviral Efficacy : A study outlined in the patent WO2021252491A1 demonstrated that (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride significantly reduced viral load in cell cultures infected with coronaviruses. The compound was administered in varying concentrations, showing dose-dependent efficacy.
- Receptor Binding Studies : Research published on muscarinic ligands indicated that compounds derived from (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride exhibited selective binding to M2 receptors. Functional assays demonstrated that these compounds could enhance acetylcholine-mediated signaling in neuronal tissues .
Mechanism of Action
The mechanism of action of (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Substitutions
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
- Molecular Formula: C₈H₁₃NO₂
- Molar Mass : 155.197 g/mol
- Key Feature : Carboxylic acid (-COOH) at the 2-position.
- Comparison : The carboxylic acid group increases polarity and hydrogen-bonding capacity, enhancing water solubility but limiting membrane permeability. This compound is a likely intermediate for prodrugs or ester derivatives (e.g., benzyl esters) .
(2S,3aS,6aS)-Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate Hydrochloride
- Molecular Formula: C₁₅H₂₀ClNO₂
- Molar Mass : 281.78 g/mol
- Key Feature : Benzyl ester (-COOCH₂C₆H₅) at the 2-position.
- Comparison : The benzyl ester increases lipophilicity and may serve as a prodrug, improving oral bioavailability compared to the carboxylic acid. Hydrolysis in vivo releases the active carboxylic acid .
(3aS,6aS)-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole Hydrochloride
- Molecular Formula : C₇H₁₄ClN₃O₂S (estimated)
- Key Feature : Methylsulfonyl (-SO₂CH₃) group.
- Comparison : The sulfonyl group is highly polar and electron-withdrawing, contrasting with the electron-donating methylsulfanyl group in the target compound. This difference may alter receptor binding kinetics and metabolic stability .
Physicochemical and Pharmacological Properties
Structural Analogues in Drug Development
Ramipril Derivatives (e.g., ):
Ramipril contains a similar bicyclic pyrrolidine core but incorporates a peptide-like side chain for angiotensin-converting enzyme (ACE) inhibition. The target compound lacks this side chain, suggesting divergent mechanisms but possible utility as a scaffold for cardiovascular drug design .Oxadiazole Derivatives (e.g., ): The compound 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride introduces a heterocyclic oxadiazole ring, enhancing rigidity and metabolic stability compared to the target compound’s simpler structure .
Biological Activity
Overview of the Compound
Chemical Structure : The compound belongs to a class of bicyclic amines, characterized by a unique octahydrocyclopenta[b]pyrrole structure. The presence of a methylsulfanyl group suggests potential interactions with biological targets, particularly in enzymatic pathways.
Molecular Formula : C₉H₁₅ClN
Molecular Weight : 175.68 g/mol
Cytotoxicity
Cytotoxicity studies are crucial for understanding the potential therapeutic applications of compounds. While direct data on (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride is sparse, similar compounds have shown varying degrees of cytotoxic effects against cancer cell lines. For instance, triazolo-pyridazine derivatives have been evaluated for their cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, yielding IC50 values indicating moderate to high cytotoxicity .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that derivatives similar to This compound may exhibit significant cytotoxic properties.
The mechanism by which such compounds exert their biological effects often involves interaction with specific proteins or enzymes within cancer cells. For example, compounds that inhibit c-Met kinase have shown promise in reducing tumor growth by blocking signaling pathways critical for cancer cell proliferation .
Case Studies
- Study on Pyrrole Derivatives : Research has demonstrated that pyrrole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo models. These studies often highlight the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .
- Inhibition Studies : Inhibitory studies on related compounds have shown that specific modifications can lead to increased potency against various cancer cell lines. For instance, modifications leading to enhanced binding affinity at the ATP-binding site of kinases have been documented .
Future Directions
Given the potential biological activity indicated by related compounds, further research into This compound is warranted:
- In Vitro Studies : Conducting detailed in vitro assays to evaluate cytotoxicity against a broader range of cancer cell lines.
- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound.
- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure affect biological activity could lead to the development of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
